Cas no 2378266-33-0 ((4-Bromo-1H-indol-6-yl)methanol)

(4-Bromo-1H-indol-6-yl)methanol is a brominated indole derivative with a hydroxymethyl functional group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The presence of both bromine and hydroxymethyl groups allows for further functionalization via cross-coupling reactions or derivatization, enhancing its utility in medicinal chemistry and material science. Its well-defined structure and reactivity make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research applications, ensuring reproducibility in synthetic workflows.
(4-Bromo-1H-indol-6-yl)methanol structure
2378266-33-0 structure
商品名:(4-Bromo-1H-indol-6-yl)methanol
CAS番号:2378266-33-0
MF:C9H8BrNO
メガワット:226.06992149353
CID:5520884
PubChem ID:139561523

(4-Bromo-1H-indol-6-yl)methanol 化学的及び物理的性質

名前と識別子

    • 1H-Indole-6-methanol, 4-bromo-
    • (4-Bromo-1H-indol-6-yl)methanol
    • F84629
    • 2378266-33-0
    • 4-Bromo-1H-indole-6-methanol
    • SCHEMBL21439156
    • DB-167042
    • インチ: 1S/C9H8BrNO/c10-8-3-6(5-12)4-9-7(8)1-2-11-9/h1-4,11-12H,5H2
    • InChIKey: XWEJUFAWZRELNS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(CO)C=C2NC=CC=12

計算された属性

  • せいみつぶんしりょう: 224.97893g/mol
  • どういたいしつりょう: 224.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

(4-Bromo-1H-indol-6-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P024VC7-100mg
(4-Bromo-1H-indol-6-yl)methanol
2378266-33-0 95%
100mg
$361.00 2023-12-18
Aaron
AR024VKJ-250mg
(4-Bromo-1H-indol-6-yl)methanol
2378266-33-0 95%
250mg
$332.00 2025-02-13
Aaron
AR024VKJ-1g
(4-Bromo-1H-indol-6-yl)methanol
2378266-33-0 95%
1g
$735.00 2025-02-13
1PlusChem
1P024VC7-250mg
(4-Bromo-1H-indol-6-yl)methanol
2378266-33-0 95%
250mg
$596.00 2023-12-18
Aaron
AR024VKJ-100mg
(4-Bromo-1H-indol-6-yl)methanol
2378266-33-0 95%
100mg
$200.00 2025-02-13
Aaron
AR024VKJ-5g
(4-Bromo-1H-indol-6-yl)methanol
2378266-33-0 95%
5g
$2912.00 2025-02-13

(4-Bromo-1H-indol-6-yl)methanol 関連文献

(4-Bromo-1H-indol-6-yl)methanolに関する追加情報

Recent Advances in the Application of (4-Bromo-1H-indol-6-yl)methanol (CAS: 2378266-33-0) in Chemical Biology and Pharmaceutical Research

The compound (4-Bromo-1H-indol-6-yl)methanol (CAS: 2378266-33-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This indole derivative serves as a crucial building block in the synthesis of various biologically active molecules, particularly those targeting cancer, neurological disorders, and infectious diseases. Recent studies have highlighted its potential as a key intermediate in the development of novel kinase inhibitors and modulators of protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (4-Bromo-1H-indol-6-yl)methanol in the synthesis of selective bromodomain inhibitors. The researchers utilized this compound as a starting material to develop a series of potent and selective BET bromodomain inhibitors with improved pharmacokinetic properties. The structural flexibility offered by the bromo and hydroxymethyl substituents on the indole ring allowed for optimal interactions with the target protein's binding pocket, resulting in compounds with nanomolar affinity.

In the field of anticancer drug development, (4-Bromo-1H-indol-6-yl)methanol has shown promise as a precursor for the synthesis of tubulin polymerization inhibitors. A recent patent application (WO2023056432) describes its use in creating novel indole-based compounds that disrupt microtubule dynamics in cancer cells while showing reduced neurotoxicity compared to existing vinca alkaloids. The presence of the bromine atom at the 4-position appears to be critical for maintaining the compound's bioactivity while allowing for further derivatization.

Neuroscience research has also benefited from applications of this compound. A 2024 study in ACS Chemical Neuroscience reported its incorporation into novel serotonin receptor modulators with potential applications in treating depression and anxiety disorders. The hydroxymethyl group was found to be essential for blood-brain barrier penetration, while the bromine atom facilitated specific interactions with receptor subtypes. This research opens new avenues for developing more selective psychotropic medications with fewer side effects.

The synthetic accessibility of (4-Bromo-1H-indol-6-yl)methanol has made it particularly valuable in high-throughput screening and combinatorial chemistry approaches. Recent advances in flow chemistry have enabled the efficient large-scale production of this compound, with several contract research organizations now offering it as part of their building block libraries. Analytical methods for quality control have also improved, with UPLC-MS becoming the standard for purity assessment in commercial samples.

Looking forward, the unique structural features of (4-Bromo-1H-indol-6-yl)methanol continue to inspire innovative applications in drug discovery. Current research directions include its use in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors targeting reactive cysteine residues. The compound's versatility, combined with ongoing developments in synthetic methodology, ensures its continued importance in medicinal chemistry for years to come.

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